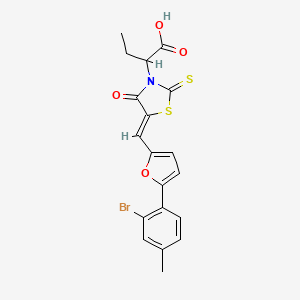
(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H16BrNO4S2 and its molecular weight is 466.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a novel compound belonging to the class of thiazolidinone derivatives. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound features a complex structure that includes a thiazolidinone core, which is known for its diverse biological activities. The thiazolidinone ring is characterized by the presence of a carbonyl group and a sulfur atom, contributing to its reactivity and interaction with biological targets. The furan moiety and the bromo-substituted phenyl group enhance the compound's lipophilicity and bioavailability, facilitating its penetration into cells.
The proposed mechanism of action involves:
- Inhibition of bacterial cell wall synthesis : The thiazolidinone derivatives typically interfere with the peptidoglycan layer in bacterial cell walls.
- Enzyme inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.060 mg/mL | 0.120 mg/mL |
| Bacillus cereus | 0.020 mg/mL | 0.040 mg/mL |
| Enterobacter cloacae | 0.010 mg/mL | 0.020 mg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterobacter cloacae, showcasing its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.025 mg/mL |
| Aspergillus fumigatus | 0.050 mg/mL |
The antifungal activity suggests that this compound could be a candidate for further development in treating fungal infections.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure significantly influence the biological activity of thiazolidinone derivatives. For instance:
- Substituent Variations : The presence of different substituents on the phenyl ring affects both lipophilicity and biological activity.
- Chain Length : Variations in the length of alkyl chains attached to the thiazolidinone core have been correlated with enhanced antimicrobial potency.
Case Studies
A notable case study involved testing a series of thiazolidinone derivatives, including the compound , against multidrug-resistant (MDR) bacterial strains. The results indicated that certain modifications led to compounds that were significantly more effective than traditional antibiotics such as ampicillin and streptomycin .
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-3-14(18(23)24)21-17(22)16(27-19(21)26)9-11-5-7-15(25-11)12-6-4-10(2)8-13(12)20/h4-9,14H,3H2,1-2H3,(H,23,24)/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIIWXCTADTRG-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














